molecular formula C17H19F2N3O B2515882 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide CAS No. 2034386-21-3

4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide

Cat. No.: B2515882
CAS No.: 2034386-21-3
M. Wt: 319.356
InChI Key: MKRNCZDPKUXHSS-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core, a pharmacophore present in various biologically active compounds . The molecule is further functionalized with a 1H-imidazole moiety, a heterocycle commonly found in catalysts and inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) . The 4,4-difluorocyclohexyl group is a structural feature known to be used in drug discovery, for instance, in investigational benzamide compounds . This specific combination of structural features makes this chemical a valuable scaffold for researchers developing and screening novel compounds for various pharmacological applications. It can serve as a key intermediate in organic synthesis or be used as a reference standard in analytical studies. Handling should only be performed by qualified professionals in a laboratory setting. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-17(19)7-5-15(6-8-17)21-16(23)14-3-1-13(2-4-14)11-22-10-9-20-12-22/h1-4,9-10,12,15H,5-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNCZDPKUXHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide typically involves the following steps:

    Formation of the Imidazole Derivative: The imidazole ring is first functionalized with a methyl group through alkylation reactions.

    Benzamide Formation: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine.

    Coupling Reaction: The imidazole derivative is then coupled with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Difluorocyclohexyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines derived from the benzamide core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxicity against several cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in colorectal cancer models, suggesting its potential as a lead compound for developing anticancer therapies .
  • Antimicrobial Effects : Research has highlighted the compound's efficacy against various pathogens, including fungi and bacteria. Its imidazole moiety is particularly noted for enhancing antimicrobial activity, making it a candidate for treating infections caused by resistant strains .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, which may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several case studies have documented the effectiveness of this compound:

  • Colorectal Cancer Treatment :
    • In a study involving SW480 and HCT116 cell lines, 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide showed IC50 values significantly lower than those of standard chemotherapeutics like 5-FU. The study concluded that this compound could serve as a promising candidate for further development in colorectal cancer therapy .
  • Antimicrobial Efficacy :
    • A series of experiments demonstrated that the compound effectively inhibited the growth of Aspergillus fumigatus, a common fungal pathogen. The results indicated a dose-dependent response with minimal cytotoxicity to human cells, supporting its potential use as an antifungal agent .
  • Anti-inflammatory Effects :
    • In vivo studies revealed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines in animal models of arthritis. This suggests that it may have therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the difluorocyclohexyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. Imidazole vs. Thiazole/Thioamide Derivatives Compound 83 () replaces the imidazole ring with a thiazole-carbothioamide group. Thiazoles are sulfur-containing heterocycles known for enhanced metabolic stability but reduced hydrogen-bonding capacity compared to imidazoles. This structural difference may alter target selectivity, particularly in enzymes sensitive to sulfur interactions (e.g., kinases or cytochrome P450 enzymes) .

B. Imidazole vs. Pyrrole Derivatives
N-(4,4-Difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide () substitutes imidazole with pyrrole. Pyrrole lacks the basic nitrogen of imidazole, reducing its ability to participate in acid-base interactions. This could diminish binding affinity to targets like histamine receptors, where imidazole’s nitrogen is critical .

C. Substituent Variations on the Benzamide Core

  • N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide (): Replaces the 4,4-difluorocyclohexyl group with a halogenated aryl ring.
  • N-((4,4-Difluorocyclohexyl)methyl)-4-((2,4-difluorophenyl)ethynyl)benzamide (): Incorporates an ethynyl group, increasing molecular rigidity and π-conjugation. Predicted properties include higher boiling point (510°C) and density (1.28 g/cm³) compared to the target compound, suggesting improved thermal stability .

Key Findings :

  • The target compound’s imidazole and difluorocyclohexyl groups balance lipophilicity and hydrogen-bonding, making it versatile for broad-spectrum applications.
  • Halogenated aryl analogues () show superior anticancer activity, possibly due to enhanced electrophilic interactions with DNA or enzyme active sites .

B. Spectral and Physical Properties

  • IR Data : The absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones () contrasts with the target compound’s imidazole νC-N (1247–1255 cm⁻¹), confirming tautomeric stability .
  • Predicted Properties : The ethynyl-substituted analogue () has higher predicted pKa (14.37) than the target compound, suggesting reduced solubility at physiological pH .
Pharmacokinetic and Toxicity Considerations
  • The 4,4-difluorocyclohexyl group in the target compound may reduce cytochrome P450 inhibition compared to aryl halides (), minimizing drug-drug interactions .
  • Thioamide derivatives () risk hepatotoxicity due to sulfur metabolism, whereas imidazole-based compounds are generally better tolerated .

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(4,4-difluorocyclohexyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various findings related to its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H19_{19}F2_{2}N3_{3}O
  • Molecular Weight : 321.35 g/mol

This compound contains an imidazole ring, which is known for its role in various biological processes.

Research indicates that compounds containing imidazole moieties often exhibit significant interactions with biological targets such as enzymes and receptors. For instance, imidazole derivatives have been shown to act as inhibitors of nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission . The specific interactions of this compound with NOS or other targets require further investigation but suggest potential therapeutic applications.

Anticancer Properties

Studies have highlighted the potential anticancer properties of imidazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through mechanisms involving modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit the activity of enzymes involved in the inflammatory response, such as lipoxygenase (LOX) and cyclooxygenase (COX). This inhibition can lead to a reduction in pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Preclinical Studies

In preclinical studies involving similar imidazole-containing compounds, significant effects on cellular signaling pathways were observed. For instance, one study demonstrated that a related compound inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis . Additionally, the compound's efficacy was evaluated in animal models where it showed promising results in reducing tumor size without significant toxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring and the benzamide moiety can significantly influence biological activity. For example, variations in substituents on the benzene ring or alterations in the cyclohexyl group can enhance potency and selectivity against specific biological targets . Such insights are crucial for optimizing the pharmacological profile of this compound.

Summary of Findings

Biological Activity Effect Mechanism
AnticancerInhibition of tumor growthInduction of apoptosis
Anti-inflammatoryReduction of inflammationInhibition of LOX/COX activity

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